4-Hydroxycyclohexanone

Übersicht

Beschreibung

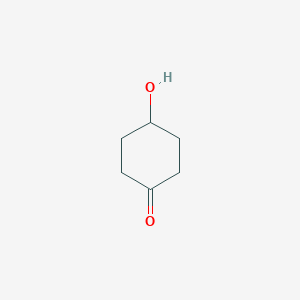

4-Hydroxycyclohexanone is an organic compound with the molecular formula C6H10O2. It is a derivative of cyclohexanone, where a hydroxyl group is attached to the fourth carbon of the cyclohexane ring. This compound is a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxycyclohexanone can be synthesized from 1,4-dioxaspiro[4,5]cyclohexan-8-one. The process involves the reduction of the starting material using sodium borohydride, followed by deprotection . Another method involves the oxidation of 1,4-cyclohexanediol using cerium (IV) ammonium nitrate and sodium bromate in acetonitrile and water, followed by extraction with chloroform .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxycyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form 4-oxocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

- Oxidation of this compound forms 4-oxocyclohexanone.

- Reduction yields cyclohexanol.

- Substitution reactions can produce various derivatives depending on the substituent introduced .

Wissenschaftliche Forschungsanwendungen

4-Hydroxycyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxycyclohexanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it forms radicals that propagate chain reactions, leading to the formation of different products. The hydroxyl group in this compound can participate in hydrogen bonding and other interactions, influencing its reactivity and the pathways it follows in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- Cyclohexanone

- Cyclohexanol

- 1,4-Cyclohexanediol

- 4-Oxocyclohexanone

Comparison: 4-Hydroxycyclohexanone is unique due to the presence of both a hydroxyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to cyclohexanone, which only has a ketone group, or cyclohexanol, which only has a hydroxyl group. The presence of the hydroxyl group also makes this compound more reactive in substitution reactions compared to 1,4-cyclohexanediol .

Eigenschaften

IUPAC Name |

4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJZYXQHHPVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337621 | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-22-9 | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxycyclohexanone?

A1: The molecular formula of this compound is C₆H₁₀O₂ and its molecular weight is 114.14 g/mol.

Q2: How does the conformation of the hydroxyl group in this compound compare to similar molecules?

A2: The conformational free energy of the hydroxyl group in this compound falls between the values observed for cyclohexanol and this compound in various solvents. [] This suggests an intermediate conformational preference influenced by the presence of both the hydroxyl and ketone groups.

Q3: Can X-ray diffraction be used to determine the regio- and stereochemistry of this compound derivatives?

A3: Yes, X-ray diffraction studies have been successfully employed to establish the regio- and stereochemistry of derivatives of this compound, particularly those obtained via Diels-Alder reactions with 2-acetoxyfuran. [, ]

Q4: How does solvent affect the NMR spectra of this compound?

A4: NMR spectra of this compound show significant solvent dependency due to a combination of strong coupling effects and variations in conformational equilibria. This highlights the importance of considering solvent effects in conformational analysis. []

Q5: What is a convenient synthetic route to access 2,3-functionalized 4-hydroxycyclohexanones?

A5: Diels-Alder reactions of 2-acetoxyfuran with various dienophiles, followed by manipulation of the resulting adducts, provide efficient access to a range of 2,3-functionalized 4-hydroxycyclohexanones. [, ] This approach leverages the readily available 2-acetoxyfuran as a starting material.

Q6: How can benzofurazan and benzofuroxan derivatives be synthesized using this compound?

A6: this compound serves as a key starting material for the synthesis of tetrahydrobenzofurazan and tetrahydrobenzofuroxan derivatives, incorporating a hydroxy or dioxolane group at the 6-position. These compounds are prepared via reactions with 1,4-dioxaspiro[4,5]decan-8-one. [, ]

Q7: Can this compound undergo intramolecular hydride shifts?

A7: Yes, this compound derivatives can undergo base-catalyzed intramolecular hydride shifts, leading to keto-enol tautomerism and rearrangements. This phenomenon has been studied in detail using various polycyclic derivatives. [, , ]

Q8: How does the structure of polycyclic this compound derivatives relate to their reactivity in hydride transfer reactions?

A8: Crystallographic studies of p-nitrobenzoate esters of polycyclic 4-hydroxycyclohexanones revealed that the C(1)–C(4) distance, influenced by the rigidity of the boat conformation, correlates with the barrier for 1,4-hydride transfer in their alkoxide anions. Shorter distances indicate lower barriers and higher reactivity. []

Q9: What are the products of electrolytic reduction of cyclohexane-1,4-dione?

A9: Electrolytic reduction of cyclohexane-1,4-dione on a mercury electrode yields several products, including 1,1′-dihydroxybicyclohexyl-4,4′-dione, hexane-2,5-dione, this compound, and both cis- and trans-1,4-cyclohexanediol. The cis:trans ratio of the 1,4-cyclohexanediol product is influenced by the applied cathodic potential. []

Q10: How can thio-adducts facilitate the kinetic resolution of 4-hydroxycyclohexenone?

A10: The addition of 3,4-dimethoxybenzyl thiol to racemic 4-hydroxycyclohexenone forms diastereomeric thio-adducts. Subsequent enzymatic acetylation using a lipase allows for enantioselective resolution, providing access to enantioenriched 4-hydroxycyclohexenone derivatives. []

Q11: How is this compound used in studying the Baeyer-Villiger oxidation?

A11: this compound serves as a valuable substrate for investigating the enantioselectivity of cyclohexanone monooxygenase (CHMO) enzyme in Baeyer-Villiger oxidations. Studies involving various CHMO mutants provide insights into the enzyme's active site and its role in controlling enantioselectivity. [, , ]

Q12: What is the impact of mutations on the enantioselectivity of cyclohexanone monooxygenase (CHMO) towards this compound?

A12: Mutations in the active site of CHMO, particularly at the Phe434 residue, can significantly alter its enantioselectivity towards this compound. For instance, the Phe434Ser mutant exhibits reversed enantioselectivity compared to the wild-type enzyme, while the Phe434Ile mutant enhances (R)-selectivity. These findings highlight the crucial role of specific amino acid residues in controlling the stereochemical outcome of the enzymatic reaction. []

Q13: Can directed evolution be used to generate CHMO mutants with altered substrate acceptance and stereopreference?

A13: Yes, directed evolution techniques have successfully generated CHMO mutants exhibiting modified substrate specificities and stereopreferences in Baeyer-Villiger oxidations. These engineered enzymes offer valuable tools for the synthesis of enantiomerically enriched lactones from various ketones. []

Q14: Does this compound have potential applications in antineoplastic agent development?

A14: Bis-arylidenecycloalkanones, structurally related to the non-selective isopeptidase inhibitor G5 and based on the this compound scaffold, have shown promising cytotoxic activity against glioblastoma cells. These findings suggest potential applications in developing novel antineoplastic agents. []

Q15: What insights do deuterium labeling studies provide about the mechanism of this compound formation during catechol HDO?

A15: Deuterium labeling experiments during the hydrodeoxygenation (HDO) of catechol over Rh/silica catalysts revealed a unique kinetic isotope effect for this compound formation. The delayed production of cyclohexane in deuterated environments suggests a specific HDO pathway for its formation, potentially involving a site inhibited by deuterium. []

Q16: What are the major products of the atmospheric oxidation of cyclohexanol by hydroxyl radicals?

A16: The reaction of cyclohexanol with hydroxyl radicals in the atmosphere primarily yields cyclohexanone, hexanedial, 3-hydroxycyclohexanone, and this compound. These products arise from hydrogen abstraction at different positions on the cyclohexanol ring, highlighting the diverse pathways involved in atmospheric oxidation processes. [, ]

Q17: Can this compound derivatives be used in the synthesis of potential dopamine reuptake inhibitors?

A17: Yes, this compound derivatives, particularly isothiocyanate derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), have been explored as potential irreversible ligands for the dopamine reuptake site. These studies aim to develop compounds with enhanced binding affinity and selectivity for therapeutic applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.